molecular formula C16H11Cl2NO3 B15247813 2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid

2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid

Cat. No.: B15247813
M. Wt: 336.2 g/mol
InChI Key: GQZMSQJECKAOTE-UHFFFAOYSA-N
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Description

2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with an appropriate indole derivative under acidic conditions, followed by hydrolysis and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(4-(2,3-dichlorophenyl)-5-oxo-1H-indol-3-yl)acetic acid, while reduction can produce 2-(4-phenyl-5-hydroxy-1H-indol-3-yl)acetic acid.

Scientific Research Applications

2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the dichlorophenyl and hydroxyindole moieties in 2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid makes it unique compared to similar compounds. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)-5-hydroxy-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C16H11Cl2NO3/c17-10-3-1-2-9(16(10)18)15-12(20)5-4-11-14(15)8(7-19-11)6-13(21)22/h1-5,7,19-20H,6H2,(H,21,22)

InChI Key

GQZMSQJECKAOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC3=C2C(=CN3)CC(=O)O)O

Origin of Product

United States

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